ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
This compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The compound likely contains a dihydropyrimidine ring, which can adopt a screw-boat conformation . More specific structural details would require further analysis, such as NMR or X-ray diffraction .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Applications
A study focused on synthesizing and characterizing new quinazolines, which showed potential as antimicrobial agents. This research path utilizes compounds related to the target chemical, demonstrating its relevance in developing new antibacterial and antifungal treatments. These efforts underscore the compound's utility in addressing resistant microbial strains and exploring novel therapeutic avenues (Desai, Shihora, & Moradia, 2007).
Potential in Cancer Therapy
Another significant application involves synthesizing nonclassical analogues of the compound as potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its promise in cancer therapy. This study highlights the scaffold's conduciveness for inhibiting crucial enzymes in cancer cell proliferation, offering insights into designing potent antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Herbicidal Activity
Research into the compound's derivatives has also revealed its potential application in agriculture as a herbicide. Studies on novel herbicides, including modifications of the compound, have demonstrated effectiveness against specific grasses in paddy fields. This line of inquiry supports the compound's utility in developing environmentally friendly agricultural chemicals (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).
Environmental Remediation
A fascinating application area is the compound's involvement in environmental remediation studies, specifically in the degradation of persistent herbicides. Research on microbial degradation pathways for chlorimuron-ethyl, a herbicide structurally similar to the target compound, by Aspergillus niger highlights the potential of such compounds in bioremediation strategies. This approach offers a sustainable method to mitigate agricultural chemical residues in the environment (Sharma, Banerjee, & Choudhury, 2012).
Molecular Docking Studies
Furthermore, molecular docking studies involving derivatives of the compound have been conducted to explore its interaction with biological targets. These studies provide valuable insights into the compound's potential binding affinities and mechanisms of action, paving the way for its application in drug design and discovery (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-23-18(25)17-15(10-12(3)29-17)22-20(23)28-11-16(24)21-14-8-6-13(7-9-14)19(26)27-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXUEOHWDHXMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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